Cas no 100421-52-1 (Methyl 3-fluorothiophene-2-carboxylate)

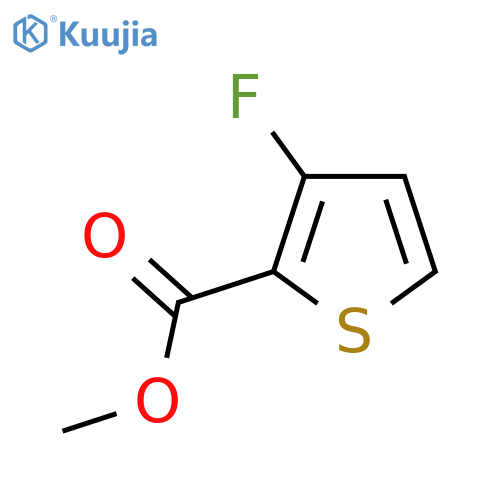

100421-52-1 structure

商品名:Methyl 3-fluorothiophene-2-carboxylate

CAS番号:100421-52-1

MF:C6H5FO2S

メガワット:160.166104078293

MDL:MFCD16606491

CID:124093

PubChem ID:10583081

Methyl 3-fluorothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-fluorothiophene-2-carboxylate

- Methyl 3-Fluoro-2-thiophenecarboxylate

- 2-Thiophenecarboxylicacid, 3-fluoro-, methyl ester

- 3-Fluoro-2-thiophenecarboxylic acid methyl ester

- 3-Fluoro-thiophene-2-carboxylic acid methyl ester

- 2-Thiophenecarboxylicacid,3-fluoro-,methylester

- 2-Thiophenecarboxylic acid, 3-fluoro-, methyl ester

- PubChem15241

- 3-Fluoro-thiophene-2-carboxylicacidmethylester

- UKIUEFZYSXIGPY-UHFFFAOYSA-N

- BCP21931

- RW2831

- Methyl3

- 2-Thiophenecarboxylicacid,3-Fluoro-,Methylester(9CI)

- M2295

- FT-0660697

- A16201

- SY055213

- DTXSID00441994

- MFCD16606491

- AKOS006335083

- A11289

- Methyl3-fluorothiophene-2-carboxylate

- DS-13713

- CS-0033481

- 100421-52-1

- EN300-211179

- AMY36684

- J-522671

- SCHEMBL13919867

- F2158-1264

- DB-058432

-

- MDL: MFCD16606491

- インチ: 1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3

- InChIKey: UKIUEFZYSXIGPY-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1C(=O)OC)F

計算された属性

- せいみつぶんしりょう: 159.999429g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 2

- どういたいしつりょう: 159.999429g/mol

- 単一同位体質量: 159.999429g/mol

- 水素結合トポロジー分子極性表面積: 54.5Ų

- 重原子数: 10

- 複雑さ: 140

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.323

- ゆうかいてん: 53.0 to 57.0 deg-C

- ふってん: 217 ºC

- フラッシュポイント: 85 ºC

- 屈折率: 1.514

- PSA: 54.54000

- LogP: 1.67380

Methyl 3-fluorothiophene-2-carboxylate セキュリティ情報

- ちょぞうじょうけん:0-10°C

Methyl 3-fluorothiophene-2-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 3-fluorothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A115752-1g |

Methyl 3-fluorothiophene-2-carboxylate |

100421-52-1 | 95% | 1g |

$20.0 | 2024-04-26 | |

| TRC | M220445-500mg |

Methyl 3-Fluorothiophene-2-carboxylate |

100421-52-1 | 500mg |

$92.00 | 2023-05-18 | ||

| Enamine | EN300-211179-5.0g |

methyl 3-fluorothiophene-2-carboxylate |

100421-52-1 | 5g |

$426.0 | 2023-05-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104121-250mg |

Methyl 3-fluoro-2-thiophenecarboxylate |

100421-52-1 | 96% | 250mg |

¥64 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104121-25g |

Methyl 3-fluoro-2-thiophenecarboxylate |

100421-52-1 | 96% | 25g |

¥2600 | 2023-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77960-5g |

Methyl 3-fluoro-2-thiophenecarboxylate |

100421-52-1 | 95% | 5g |

¥846.0 | 2022-04-27 | |

| Alichem | A169005139-5g |

Methyl 3-fluorothiophene-2-carboxylate |

100421-52-1 | 95% | 5g |

$318.00 | 2023-09-04 | |

| Enamine | EN300-211179-2.5g |

methyl 3-fluorothiophene-2-carboxylate |

100421-52-1 | 2.5g |

$269.0 | 2023-09-16 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77960-1g |

Methyl 3-fluoro-2-thiophenecarboxylate |

100421-52-1 | 95% | 1g |

¥184.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M835425-1g |

Methyl 3-Fluoro-2-thiophenecarboxylate |

100421-52-1 | >97% | 1g |

229.50 | 2021-05-17 |

Methyl 3-fluorothiophene-2-carboxylate 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

100421-52-1 (Methyl 3-fluorothiophene-2-carboxylate) 関連製品

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 5118-06-9(3-Hydroxy-2-thiophenecarboxylic Acid Methyl Ester)

- 14300-68-6(dimethyl thiophene-2,3-dicarboxylate)

- 4565-31-5(5-formylthiophene-2-carboxylic acid)

- 22288-78-4(Methyl 3-aminothiophene-2-carboxylate)

- 527-72-0(Thiophene-2-carboxylic acid)

- 32431-75-7(Methyl 4-fluorothiophene-2-carboxylate)

- 4282-31-9(thiophene-2,5-dicarboxylic acid)

- 32431-84-8(3-Fluorothiophene-2-carboxylic acid)

- 2810-04-0(Ethyl 2-thiophenecarboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:100421-52-1)2-Thiophenecarboxylicacid,3-fluoro-,methylester(9CI)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:100421-52-1)Methyl 3-fluorothiophene-2-carboxylate

清らかである:99%

はかる:25g

価格 ($):235.0